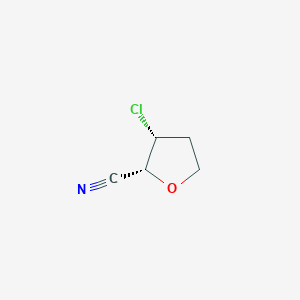

![molecular formula C18H11Br2F3N4S B2424226 6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline CAS No. 957046-67-2](/img/structure/B2424226.png)

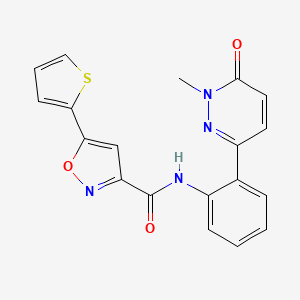

6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the types of reactions used, the reagents and conditions required, and the yield and purity of the final product.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with different reagents, the mechanisms of its reactions, and the products formed.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Pharmaceutical Chemistry

- Application Summary : This compound has been used in the synthesis of new ligand 3-amino-6,8-dibromo-2-methylquinazolin-4 (3H)-one (L). This ligand has been synthesized by the reaction of methyl 3,5-dibromoanthranilate with acetic anhydride, followed by the replacement of oxygen with nitrogen of hydrazine .

- Methods of Application : The ligand was synthesized by reacting methyl 3,5-dibromoanthranilate with acetic anhydride, followed by the replacement of oxygen with nitrogen of hydrazine .

- Results or Outcomes : The ligand and its metal complexes were tested in vitro against a number of microorganisms, including Gram positive bacteria (Staphylococcus aureus, Bacillus species and Enterococcus feacalis), Gram negative bacteria (Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa), and fungi (Candida albicans) in order to assess antimicrobial properties. All complexes showed considerable activity against all test bacteria .

-

Scientific Field: Organic Chemistry

- Application Summary : This compound has been used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs .

- Methods of Application : The synthesis involved iodine-methanol mediated oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4 (1 H )-ones .

- Results or Outcomes : The process afforded the corresponding 2-aryl-6,8-dibromo-4-methoxy-quinolines in high yield and purity .

-

Scientific Field: Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridines, which can be synthesized using this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Methods of Application : The synthesis involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .

- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

-

Scientific Field: Therapeutic Drug Development

- Application Summary : Imidazole containing compounds, which can be synthesized using this compound, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application : The synthesis involves various methods, including the use of different heterocyclic compounds .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Scientific Field: Organic Electronics & Functional Supramolecular Chemistry

- Application Summary : This compound can be used in the synthesis of dithienothiophene (DTT)-based architectures, which have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

- Methods of Application : The synthesis involves various methods, including the use of 2-(3-methyl-4-oxothiazolidin-2-ylidine)malononitrile as an acceptor part .

- Results or Outcomes : The biological activities of DTT derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

-

Scientific Field: Cancer Research

- Application Summary : This compound has been used in the synthesis of compounds evaluated for their inhibition potential on MCF-7 breast cancer cell lines .

- Methods of Application : The synthesis involves various methods, including the use of different heterocyclic compounds .

- Results or Outcomes : The synthesized compounds were evaluated for their inhibition potential on MCF-7 breast cancer cell lines .

Safety And Hazards

This would involve studying the compound’s toxicity, its potential hazards in handling and storage, and the precautions that should be taken when working with it.

Zukünftige Richtungen

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies of its properties or mechanism of action.

Eigenschaften

IUPAC Name |

4-(6,8-dibromoquinolin-2-yl)-5-methyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2F3N4S/c1-8-5-14(18(21,22)23)27(26-8)17-25-15(9(2)28-17)13-4-3-10-6-11(19)7-12(20)16(10)24-13/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDLWUIGPXKVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)C)C3=NC4=C(C=C(C=C4C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

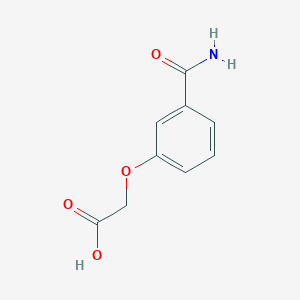

![4-allyl-3-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2424146.png)

![4,5-Dimethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2424148.png)

![methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2424154.png)

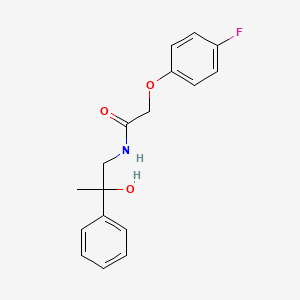

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2424155.png)

![2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2424159.png)

![N-benzyl-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2424161.png)

![3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2424163.png)

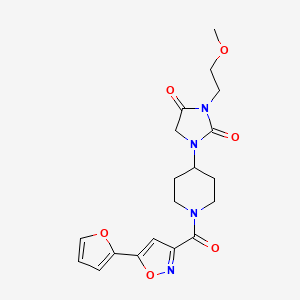

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2424164.png)

![1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2424166.png)